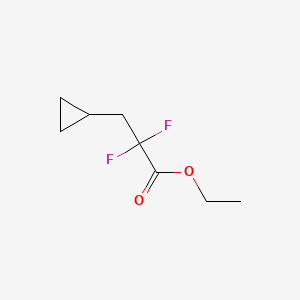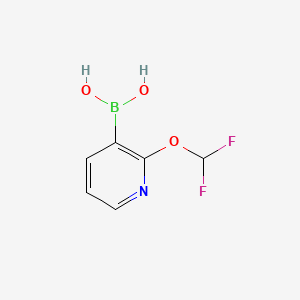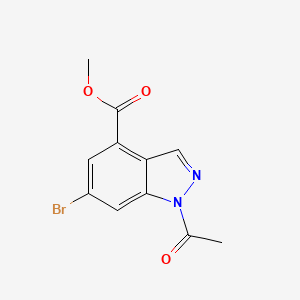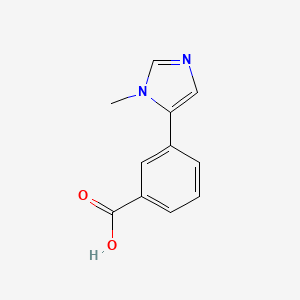
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI): is an organic compound with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol It is characterized by the presence of a thienyl group substituted with a mercapto group at the second position and an ethanone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-mercapto-3-thienyl)- typically involves the reaction of 2-mercapto-3-thiophenecarboxylic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ethanone group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-mercapto-3-thienyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-(2-mercapto-3-thienyl)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiols and thioethers. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ethanone, 1-(2-mercapto-3-thienyl)- can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, amines, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
Ethanone, 1-(2-mercapto-3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Ethanone, 1-(2-mercapto-3-thienyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Ethanone, 1-(2-mercapto-3-thienyl)- exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2-thienyl)-: This compound has a similar structure but lacks the mercapto group.
Ethanone, 1-(3-thienyl)-: This compound has the thienyl group substituted at the third position.
Uniqueness: Ethanone, 1-(2-mercapto-3-thienyl)- is unique due to the presence of both the mercapto and thienyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
154127-48-7 |
|---|---|
Formule moléculaire |
C6H6OS2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-(2-sulfanylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6OS2/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
Clé InChI |
IQDNFOZYFXAMDU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S |
SMILES canonique |
CC(=O)C1=C(SC=C1)S |
Synonymes |
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
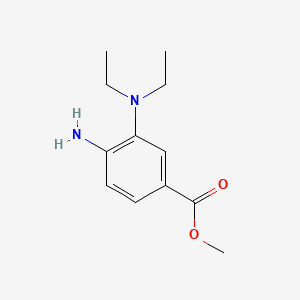
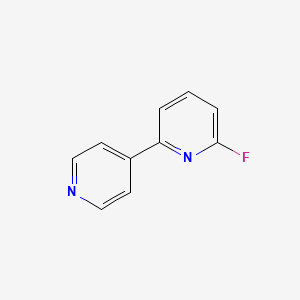
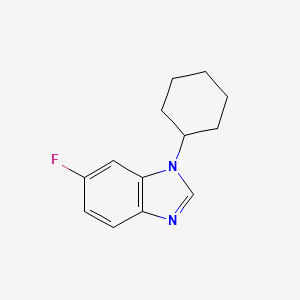
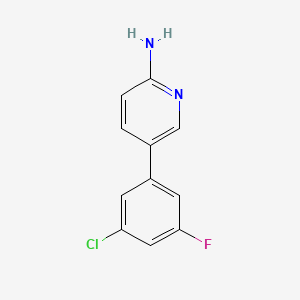
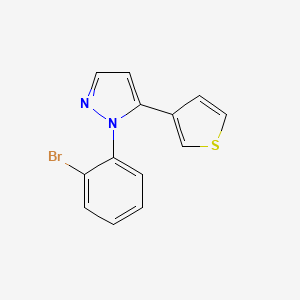
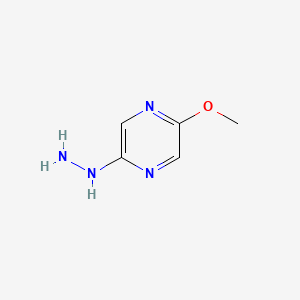
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)
